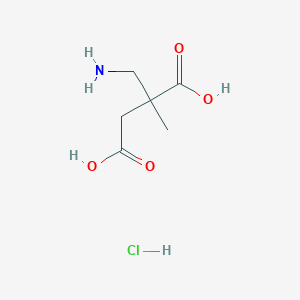

2-(氨甲基)-2-甲基丁二酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

In organic chemistry, an aminomethyl group is a monovalent functional group with formula −CH2−NH2. It can be described as a methyl group substituted by an amino group −NH2 .

Synthesis Analysis

While specific synthesis methods for “2-(Aminomethyl)-2-methylbutanedioic acid hydrochloride” are not available, aminomethyl groups are often obtained by alkylation with Eschenmoser’s salt, a source of [CH 2 =N (CH 3) 2] + .Molecular Structure Analysis

The molecular structure of a compound similar to the one , 2-Picolylamine, has the formula C6H8N2 .Chemical Reactions Analysis

Amines are good nucleophiles and can react with various compounds. For example, the reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives .科学研究应用

Biomass Conversion and Biorefinery

2-(Aminomethyl)-2-methylbutanedioic acid hydrochloride: plays a significant role in the valorization of biomass-derived furfurals. It’s used in synthetic strategies to convert biomass into valuable chemicals and materials, adhering to green chemistry principles . This compound can be involved in catalytic processes that are crucial for organic synthesis within the realm of renewable resources.

Synthetic Organic Chemistry

In the field of synthetic organic chemistry, this compound is utilized for the synthesis of biofuels and renewable chemicals from biomass-derived furfurals. It acts as a monomer for biopolymers, contributing to the development of sustainable materials .

Catalysis

The compound’s structure allows it to be used in catalysis, facilitating various chemical reactions. This is particularly important in the synthesis of complex molecules from simpler organic compounds derived from biomass .

Green Chemistry

As part of the movement towards more environmentally friendly chemical processes, 2-(Aminomethyl)-2-methylbutanedioic acid hydrochloride is used to improve existing synthetic pathways and develop new strategies that minimize environmental impact .

Biopolymer Synthesis

This compound is converted into 5-(aminomethyl)2-furancarboxylic acid (AMFC) , which is a promising monomer for biopolymers. This two-step process involves aerial oxidation followed by reductive amination, showcasing the compound’s versatility in polymer chemistry .

Research and Development

In R&D, 2-(Aminomethyl)-2-methylbutanedioic acid hydrochloride is essential for exploring new synthetic pathways and broadening the scope of applications for biorenewable products. It encourages innovation in creating sustainable solutions for the chemical industry .

安全和危害

属性

IUPAC Name |

2-(aminomethyl)-2-methylbutanedioic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4.ClH/c1-6(3-7,5(10)11)2-4(8)9;/h2-3,7H2,1H3,(H,8,9)(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDBXAOKMEBAGTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)(CN)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Aminomethyl)-2-methylbutanedioic acid hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone](/img/structure/B2959394.png)

![4-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzenesulfonamide](/img/structure/B2959399.png)

![N-cyclohexyl-4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide](/img/structure/B2959403.png)

![N-(5-chloro-2-methoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B2959410.png)

![N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2959413.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2959414.png)